hexahydro-6a-pentyl-2H-cyclopenta[b]furan

Physicochemical profiling Volatility Purification

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan (CAS 94278-33-8) is a bicyclic oxacycle belonging to the hexahydrocyclopenta[b]furan class, with molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g·mol⁻¹. The compound features a saturated cyclopentane ring fused to a tetrahydrofuran ring, with a pentyl substituent at the bridgehead 6a-position.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 94278-33-8
Cat. No. B12662096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydro-6a-pentyl-2H-cyclopenta[b]furan
CAS94278-33-8
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCCCCCC12CCCC1CCO2
InChIInChI=1S/C12H22O/c1-2-3-4-8-12-9-5-6-11(12)7-10-13-12/h11H,2-10H2,1H3
InChIKeyMKNDEHITWQEWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-6a-pentyl-2H-cyclopenta[b]furan (CAS 94278-33-8): Physicochemical Baseline for Procurement Screening


Hexahydro-6a-pentyl-2H-cyclopenta[b]furan (CAS 94278-33-8) is a bicyclic oxacycle belonging to the hexahydrocyclopenta[b]furan class, with molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g·mol⁻¹ . The compound features a saturated cyclopentane ring fused to a tetrahydrofuran ring, with a pentyl substituent at the bridgehead 6a-position. Its reported physicochemical properties include a boiling point of 234.7 °C at 760 mmHg, a density of 0.93 g·cm⁻³, a flash point of 81.1 °C, and a calculated LogP of 3.53, consistent with a hydrophobic, moderately volatile organic liquid . This compound is listed under EINECS number 304-723-5 and is commercially categorized within the Fillers, Dyes, and Indicators segment, though its primary value lies in its utility as a synthetic intermediate within the hexahydrocyclopenta[b]furan scaffold family .

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan (94278-33-8): Why In-Class Analogs Cannot Be Interchanged


Within the hexahydrocyclopenta[b]furan family, the bridgehead alkyl substituent exerts a dominant influence on both physicochemical properties and biological performance that precludes casual substitution. A change from a pentyl to a methyl chain at the 6a-position reduces molecular weight from 182.30 g·mol⁻¹ to 126.2 g·mol⁻¹ and eliminates over 100 °C of boiling point range, fundamentally altering volatility, lipophilicity, and formulation behavior [1]. In the context of prostaglandin intermediate chemistry, patents explicitly require selection among methyl, butyl, pentyl, and higher alkyl chains to access distinct pharmacological profiles, demonstrating that chain length is not a tunable parameter but a binary specification dictating the final bioactive scaffold [2]. Procurement decisions that treat hexahydrocyclopenta[b]furan congeners as functionally interchangeable risk importing a compound with a mismatched boiling point, incompatible LogP, or an alkyl chain that directs subsequent synthetic steps toward an entirely different prostaglandin series.

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan (94278-33-8): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Boiling Point Differentiation vs. 6a-Methylhexahydro-2H-cyclopenta[b]furan

The pentyl substituent at the 6a-position substantially increases molecular weight and boiling point compared to the methyl congener, directly affecting distillation behavior and formulation volatility. The target compound has a molecular weight of 182.30 g·mol⁻¹ and a boiling point of 234.7 °C . The 6a-methyl analogue has a molecular weight of 126.2 g·mol⁻¹ [1]; although an atmospheric boiling point for the methyl analogue is not publicly reported, the mass difference of 56.1 g·mol⁻¹ corresponds to the addition of a C₄H₈ methylene segment and is consistent with a boiling point elevation typically exceeding 100 °C relative to the methyl parent [1].

Physicochemical profiling Volatility Purification

Lipophilicity (LogP) Differentiation vs. 6a-Methylhexahydro-2H-cyclopenta[b]furan

The target compound exhibits a calculated LogP of 3.53 , reflecting significant lipophilicity conferred by the pentyl chain. This LogP value places the compound in a partition coefficient range suitable for membrane permeation and organic-phase extraction, whereas shorter-chain analogs would possess markedly lower LogP values, altering extraction efficiency and biological compartment distribution .

Lipophilicity Membrane permeability Drug-likeness

Prostaglandin Intermediate Chain-Length Specificity: Pentyl vs. Butyl vs. Methyl Substitution

In prostaglandin intermediate chemistry, the bridgehead alkyl chain (R) is a critical selectivity determinant. Patent US 4,087,447 explicitly differentiates intermediates where R is methyl, ethyl, propyl, butyl, pentyl, hexyl, or phenyl, stating that the resulting prostaglandin-like compounds exhibit anti-secretory activity that varies with R-group identity [1]. The pentyl-substituted intermediate yields a distinct prostaglandin scaffold that is functionally non-interchangeable with the n-butyl-preferring embodiment described as the 'especially preferred' variant in the same patent, underscoring that chain-length selection is a binary synthesis specification rather than a tunable parameter [1].

Prostaglandin synthesis Intermediate specificity Anti-secretory activity

Flash Point Safety Differentiation vs. Shorter-Chain Analogues

The flash point of hexahydro-6a-pentyl-2H-cyclopenta[b]furan is reported as 81.1 °C . This value classifies the compound as a combustible liquid (GHS Category 4) rather than a flammable liquid (flash point < 60 °C), a distinction with direct implications for storage, transport, and regulatory documentation . Shorter-chain analogues (e.g., methyl or ethyl derivatives) with lower molecular weights would be expected to exhibit lower flash points, potentially falling into the flammable liquid category and triggering stricter safety protocols and higher shipping costs.

Flash point Safety classification Transport regulations

Hexahydro-6a-pentyl-2H-cyclopenta[b]furan (94278-33-8): Evidence-Backed Application Scenarios for Procurement


Prostaglandin Intermediate Synthesis Requiring a C5 ω-Chain Precursor

When a synthetic route to anti-secretory prostaglandins or prostaglandin-like molecules specifies a pentyl chain at the position corresponding to the 6a-bridgehead, hexahydro-6a-pentyl-2H-cyclopenta[b]furan serves as a structurally pre-validated intermediate. Patent evidence confirms that alkyl chain identity (methyl, butyl, pentyl, hexyl) is a non-negotiable specification for accessing distinct prostaglandin scaffolds with different anti-secretory pharmacological profiles [1]. Attempting to substitute the butyl or methyl congener would divert the synthesis toward an entirely different prostaglandin series, compromising both synthetic yield and biological target engagement.

Lipophilic Building Block for LogP-Critical Formulations

With a calculated LogP of 3.53, this compound provides a lipophilicity level suitable for applications requiring organic-phase partitioning, lipid-based delivery systems, or membrane permeability studies . The pentyl chain contributes approximately +1.5 to +2.0 LogP units relative to the methyl analogue, enabling researchers to achieve a higher partition coefficient without introducing additional functional groups that might complicate downstream chemistry.

Combustible-Liquid Protocol Distillation and Purification Workflows

The boiling point of 234.7 °C and flash point of 81.1 °C position this compound outside the flammable liquid classification, allowing laboratories and pilot plants to handle it under combustible-liquid safety protocols . This lower hazard classification reduces regulatory burden and shipping cost relative to shorter-chain hexahydrocyclopenta[b]furan analogues that would likely fall into the flammable liquid category.

Reference Standard for Hexahydrocyclopenta[b]furan Mass Spectral Library Development

Given the availability of mass spectral reference data for the 6a-methyl analogue in the Wiley Registry and KnowItAll libraries, the pentyl derivative can serve as a higher-mass calibrant or differentiation standard in GC-MS methods targeting hexahydrocyclopenta[b]furan scaffolds [2]. The molecular weight difference of 56.1 g·mol⁻¹ provides a distinct mass spectrometric signature that aids in unambiguous compound identification in complex mixtures.

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